2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779895
InChI: InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3
SMILES: B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C
Molecular Formula: C12H16BFO2
Molecular Weight: 222.07 g/mol

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.:

Cat. No.: VC13779895

Molecular Formula: C12H16BFO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane -

Specification

Molecular Formula C12H16BFO2
Molecular Weight 222.07 g/mol
IUPAC Name 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3
Standard InChI Key IONBNTLDYCNOQH-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic IUPAC name 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane describes a bicyclic structure comprising a six-membered 1,3,2-dioxaborinane ring fused to a substituted phenyl group. The dioxaborinane ring contains two oxygen atoms and one boron atom, with methyl groups occupying the 5-positions. The phenyl substituent features a fluorine atom at the para-position and a methyl group at the meta-position relative to the boron attachment site .

The molecular formula is C₁₂H₁₅BFO₂, with a molecular weight of 236.06 g/mol. Structural analogs, such as 2-(4-fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 2231089-39-5), share similar frameworks but differ in substituent positioning, which influences reactivity and physical properties .

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, related dioxaborinanes exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For example:

  • ¹¹B NMR: Boron environments in dioxaborinanes typically resonate between 28–32 ppm, reflecting tetrahedral coordination .

  • ¹H NMR: Methyl groups on the dioxaborinane ring appear as singlets near δ 1.0–1.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a condensation reaction between 4-fluoro-3-methylphenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol) under dehydrating conditions. This method mirrors the production of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7), where boronic acid and diol react in toluene with azeotropic water removal .

Reaction Scheme:

Ar-B(OH)2+HO(CH2)2C(CH3)2OHΔ,tolueneAr-B(O2C5H10)+2H2O\text{Ar-B(OH)}_2 + \text{HO(CH}_2\text{)}_2\text{C(CH}_3\text{)}_2\text{OH} \xrightarrow{\Delta, \text{toluene}} \text{Ar-B(O}_2\text{C}_5\text{H}_{10}\text{)} + 2\text{H}_2\text{O}

Industrial Production

Zhuhai Aobokai Biomedical Technology Co., Ltd. is a prominent supplier of related dioxaborinanes, indicating scalable manufacturing processes . Production typically involves:

  • Boronic Acid Preparation: Halogen-metal exchange or Miyaura borylation of aryl halides.

  • Esterification: Solvent-mediated condensation with diols under inert atmospheres.

  • Purification: Crystallization or chromatography to achieve >97% purity .

Physicochemical Properties

Thermal and Solubility Profiles

Analogous compounds exhibit melting points between 63–67°C, suggesting similar thermal stability for 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane . Solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) is expected, while aqueous solubility remains low due to the hydrophobic dioxaborinane ring .

Table 1: Comparative Physical Properties of Dioxaborinane Derivatives

CompoundMelting Point (°C)Solubility
5,5-Dimethyl-2-phenyl-dioxaborinane63–67Methanol
2-(4-Fluoro-2-methylphenyl)-dioxaborinaneN/ATHF, DMF

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Dioxaborinanes serve as air-stable alternatives to boronic acids in palladium-catalyzed couplings. For instance, 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1) facilitates aryl-aryl bond formation in drug intermediate synthesis . The target compound’s fluorine and methyl substituents may enhance electron-withdrawing effects, accelerating transmetalation steps.

Pharmaceutical Intermediates

Structural analogs are critical in synthesizing kinase inhibitors and antiviral agents. MolCore BioPharmatech emphasizes high-purity dioxaborinanes for API production, underscoring their role in modern drug discovery .

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